molecular formula C13H17N B6201866 3-benzyl-1-azaspiro[3.3]heptane CAS No. 2694728-05-5

3-benzyl-1-azaspiro[3.3]heptane

Cat. No.: B6201866
CAS No.: 2694728-05-5
M. Wt: 187.28 g/mol
InChI Key: HMKNYYXYFGKYRI-UHFFFAOYSA-N
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Description

3-Benzyl-1-azaspiro[3.3]heptane is a chemical compound with the molecular formula C13H17N

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-benzyl-1-azaspiro[3.3]heptane typically involves the reaction of benzylamine with a suitable spirocyclic precursor under controlled conditions. One common method is the cyclization of benzylamine with a dihaloalkane in the presence of a base. The reaction conditions, such as temperature, solvent, and reaction time, are carefully optimized to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions: 3-Benzyl-1-azaspiro[3.3]heptane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and functional groups to achieve desired properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products are valuable intermediates in the synthesis of more complex molecules.

Scientific Research Applications

3-Benzyl-1-azaspiro[3.3]heptane has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: this compound is utilized in the production of materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-benzyl-1-azaspiro[3.3]heptane exerts its effects involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

3-Benzyl-1-azaspiro[3.3]heptane is compared with other similar compounds, such as 3-benzyl-1-azaspiro[4.4]nonane and 3-benzyl-1-azaspiro[5.5]undecane. While these compounds share structural similarities, this compound is unique in its ring size and substitution pattern, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

2694728-05-5

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

3-benzyl-1-azaspiro[3.3]heptane

InChI

InChI=1S/C13H17N/c1-2-5-11(6-3-1)9-12-10-14-13(12)7-4-8-13/h1-3,5-6,12,14H,4,7-10H2

InChI Key

HMKNYYXYFGKYRI-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)C(CN2)CC3=CC=CC=C3

Purity

95

Origin of Product

United States

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